

# Technical Guide: GNTI-122, An Engineered T-Regulatory Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | NTE-122 dihydrochloride |           |
| Cat. No.:            | B609673                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GNTI-122 is an investigational autologous engineered T-regulatory (EngTreg) cell therapy currently under development for the treatment of Type 1 Diabetes (T1D). It is designed to restore immune tolerance by protecting insulin-producing beta cells from autoimmune destruction. Unlike traditional small molecule drugs, GNTI-122 is a living cell product derived from a patient's own CD4+ T cells, which are genetically engineered to enhance their therapeutic efficacy. This guide provides an in-depth overview of the generation, characterization, and mechanism of action of GNTI-122 based on publicly available preclinical data.

#### **Generation of GNTI-122**

GNTI-122 is produced from a patient's peripheral blood CD4+ T cells through a sophisticated cell engineering process. This process involves genome editing to introduce three key features aimed at improving the stability, specificity, and survival of the regulatory T cells.

Experimental Protocol: GNTI-122 Manufacturing Overview

The generation of GNTI-122 involves the following key steps:

• Isolation of CD4+ T cells: Bulk CD4+ T cells are isolated from a patient's peripheral blood.



- Genome Editing: Homology-directed repair (HDR)-based genome editing is used to introduce three key genetic modifications.
- Expansion: The engineered cells are expanded in culture to achieve the desired therapeutic dose.
- Cryopreservation: The final GNTI-122 product is cryopreserved until it is ready to be administered back to the patient.



Click to download full resolution via product page

**GNTI-122 Manufacturing Workflow** 

### **Key Engineered Features of GNTI-122**

GNTI-122 is engineered with three crucial modifications to overcome the limitations of previous Treg therapies.[1][2][3]



| Feature                                       | Engineering Strategy                                                                                                                           | Purpose                                                                                                                                                          |
|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Stable FOXP3 Expression                       | Genome editing to ensure stable expression of the master transcription factor for Tregs.                                                       | Maintains the regulatory phenotype and function of the cells, preventing conversion to effector T cells.[1][2]                                                   |
| Antigen Specificity                           | Introduction of a T-cell receptor (TCR) specific for an islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) peptide. | Targets the engineered Tregs specifically to the pancreas and draining lymph nodes, the sites of autoimmune attack in T1D.[2][3]                                 |
| Chemically Inducible Signaling Complex (CISC) | Incorporation of a chimeric IL-2 signaling complex that is activated by low doses of rapamycin.                                                | Provides a specific and tunable IL-2 signal to promote the survival and proliferation of the engineered Tregs in the low IL-2 environment of T1D patients.[1][2] |

# **Characterization of GNTI-122**

The characterization of GNTI-122 involves a series of in vitro and in vivo assays to assess its purity, phenotype, and functional activity.

Phenotypic and Functional Characterization Data



| Parameter                   | Method                                                         | Result                                                                                                                                                           | Reference |
|-----------------------------|----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Purity and Phenotype        | Flow Cytometry                                                 | High purity product with a stable regulatory T-cell phenotype.                                                                                                   | [1]       |
| Antigen-Specific Activation | In vitro stimulation with cognate antigen                      | GNTI-122 is activated by the specific islet antigen.                                                                                                             | [1]       |
| Suppressive Function        | In vitro co-culture<br>assays with effector T<br>cells (Teffs) | Demonstrated direct suppression of Teffs with the same antigen specificity and bystander suppression of Teffs with different islet antigen specificities. [1][2] | [1][2]    |
| In vivo Activity            | Adoptive transfer<br>mouse model of T1D                        | A mouse analog of<br>GNTI-122 trafficked to<br>the pancreas, reduced<br>insulitis, and<br>prevented the<br>development of<br>diabetes.[2]                        | [2]       |

## **Mechanism of Action**

GNTI-122 is designed to restore immune tolerance in T1D through a multi-faceted mechanism of action.





Click to download full resolution via product page

GNTI-122 Proposed Mechanism of Action in T1D

The proposed mechanism of action for GNTI-122 involves:

- Homing to the Pancreas: The engineered TCR directs GNTI-122 to the pancreas and its draining lymph nodes.[2][3]
- Antigen-Specific Recognition: GNTI-122 recognizes its target IGRP antigen presented by antigen-presenting cells.
- Suppression of Effector T-cells: Upon activation, GNTI-122 suppresses the activity of
  pathogenic effector T-cells that are responsible for destroying beta cells. This suppression
  occurs through both direct and bystander mechanisms.[1][2]



• Preservation of Beta Cells: By controlling the autoimmune attack, GNTI-122 aims to protect the remaining beta cells, thereby preserving the body's ability to produce insulin.[3][4]

#### **Clinical Development**

GNTI-122 is currently being evaluated in a Phase 1 clinical trial to assess its safety, tolerability, and biological activity in adults recently diagnosed with T1D.[4][5][6] The trial will also monitor key biomarkers, such as C-peptide levels, to gauge the therapy's effect on endogenous insulin production.[4][5]

#### Conclusion

GNTI-122 represents a promising and innovative approach to treating Type 1 Diabetes by addressing the underlying autoimmune cause of the disease. Its unique engineering, which confers stability, specificity, and tunable IL-2 support, has the potential to overcome the challenges faced by earlier Treg therapies. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this novel cell therapy for patients with T1D.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. gentibio.com [gentibio.com]
- 2. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. gentibio.com [gentibio.com]
- 4. gentibio.com [gentibio.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Guide: GNTI-122, An Engineered T-Regulatory Cell Therapy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b609673#nte-122-dihydrochloride-synthesis-and-characterization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com